3-(Isoquinolin-6-yl)propiolonitrile
Description
Properties
CAS No. |
1105710-06-2 |
|---|---|
Molecular Formula |
C12H6N2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-isoquinolin-6-ylprop-2-ynenitrile |
InChI |
InChI=1S/C12H6N2/c13-6-1-2-10-3-4-12-9-14-7-5-11(12)8-10/h3-5,7-9H |
InChI Key |
XUVVYNCTWZGXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C#CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Propiolonitrile Derivatives
Reactivity and Performance
- APN-Azide vs. This compound: APN-Azide’s azide group enables copper-free click chemistry with alkynes, making it ideal for protein labeling in biological media . In contrast, the isoquinoline derivative’s aromatic N-heterocycle enhances metal-binding affinity, favoring coordination with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescent materials .
- Vibrational Dynamics : APN-Azide exhibits superior vibrational energy transfer between azide and nitrile groups compared to 4-azidobenzonitrile, attributed to the conjugated triple bond in propiolonitrile enhancing Fermi resonance interactions .
- Synthetic Byproducts : Terphenyl-4-propiolonitrile forms as a decarboxylation byproduct during di-substituted linker synthesis, highlighting the sensitivity of propiolonitrile groups to reaction conditions .
Crystallographic and Spectroscopic Data
- Crystal Packing: Terphenyl-4-propiolonitrile adopts a monoclinic (P21/n) or triclinic (P-1) system, with bond lengths (C≡C: ~1.20 Å; C≡N: ~1.15 Å) consistent with sp-hybridization . Similar metrics are expected for the isoquinoline analogue.
- FTIR Signatures : Propiolonitrile derivatives show distinct ν(C≡N) stretches near 2200 cm⁻¹, with APN-Azide displaying additional ν(N₃) modes at 2100 cm⁻¹ .
Research Implications and Gaps
While APN-Azide and terphenyl derivatives are well-studied, this compound remains underexplored in vibrational spectroscopy and bioapplications. Future work should prioritize:
Comparative studies on its metal-coordination efficiency vs. isoquinoline-free analogues.
Preparation Methods
Sonogashira Coupling
The Sonogashira reaction is a cornerstone for forming carbon-carbon bonds between sp²-hybridized aryl halides and terminal alkynes. For 3-(isoquinolin-6-yl)propiolonitrile, this method involves coupling 6-bromoisoquinoline with propiolonitrile (HC≡C-CN).
Reaction Conditions
-
Catalyst System : Palladium(II) acetate (2 mol%) and copper(I) iodide (4 mol%)
-
Ligand : Triphenylphosphine (PPh₃, 4 mol%)
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Base : Triethylamine (Et₃N) or diisopropylamine
Mechanistic Insights
The palladium catalyst facilitates oxidative addition with 6-bromoisoquinoline, followed by transmetalation with the copper-acetylide intermediate derived from propiolonitrile. Reductive elimination yields the desired product. Challenges include the instability of propiolonitrile under basic conditions, necessitating careful control of reaction time and temperature.
Hypothetical Optimization Table
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | Maximizes C-C coupling |
| Reaction Time | 12–24 h | Prevents alkyne oligomerization |
| Solvent Polarity | DMF > THF | Enhances solubility of intermediates |
Cyanation of Alkynyl Precursors
Dehydration of Propargyl Amides
An alternative route involves converting a propargylamide intermediate to the nitrile via dehydration. For example, 3-(isoquinolin-6-yl)propiolamide can be treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), followed by ammonolysis to yield the nitrile.
Reaction Scheme
-
Amide Formation :
Isoquinolin-6-amine + Propiolic acid chloride → 3-(Isoquinolin-6-yl)propiolamide -
Dehydration :
3-(Isoquinolin-6-yl)propiolamide + PCl₅ → this compound + POCl₃ + HCl
Key Considerations
-
Excess PCl₅ ensures complete dehydration but risks side reactions with the isoquinoline nitrogen.
-
Lower temperatures (0–5°C) mitigate degradation of the heterocyclic ring.
Pyrolytic Methods
High-Temperature Pyrolysis of Isoquinoline Derivatives
Pyrolysis of 3-picoline derivatives under controlled conditions can generate cyanoacetylene intermediates, which may couple with isoquinoline fragments. Shock tube experiments (1,400–1,650 K) demonstrate that nitriles like cyanoacetylene form via radical-mediated pathways.
Proposed Pathway
-
Thermal Cleavage :
6-methylisoquinoline → Isoquinolin-6-yl radical + CH₃· -
Radical Recombination :
Isoquinolin-6-yl radical + ·C≡C-CN → this compound
Limitations
-
Low selectivity due to competing radical reactions.
Metal-Mediated Alkyne Transfer
Copper-Catalyzed Alkynylation
Copper(I) catalysts enable the coupling of isoquinolin-6-yl lithium with bromocyanacetylene (Br-C≡C-CN). This one-pot method avoids palladium but demands stringent anhydrous conditions.
Typical Protocol
-
Lithiation :
Isoquinoline + LDA (Lithium Diisopropylamide) → Isoquinolin-6-yl lithium -
Coupling :
Isoquinolin-6-yl lithium + Br-C≡C-CN → this compound + LiBr
Advantages
Q & A
Q. What are the established synthetic routes for 3-(Isoquinolin-6-yl)propiolonitrile, and how is its structural integrity validated?
Methodological Answer: The compound is synthesized via cycloaddition or coupling reactions. For example, a Diels–Alder reaction between cyclopentadiene and substituted propiolonitriles (e.g., 3-(4-methoxyphenyl)propiolonitrile) has been employed to generate structurally related nitriles in high yield . Characterization typically involves:
- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns on the isoquinoline ring.
- Single-Crystal X-ray Diffraction (XRD): Provides unambiguous confirmation of molecular geometry, as demonstrated for terphenyl-4,4"-di(propiolonitrile) analogs .
- Fourier-Transform Infrared (FTIR): Identifies nitrile (C≡N) stretching vibrations (~2200 cm⁻¹), critical for tracking reactivity .
Q. Which spectroscopic techniques are optimal for analyzing the nitrile group’s role in reactivity and coordination?
Methodological Answer:
- Linear FTIR and 2D Infrared (2DIR): Resolve vibrational couplings between nitrile and adjacent functional groups (e.g., azides in 3-(4-azidophenyl)propiolonitrile). Fermi resonances complicate spectra, requiring advanced deconvolution .
- Ultraviolet-Visible (UV-Vis): Monitors electronic transitions in "push–pull" systems where nitriles act as electron-withdrawing groups, as seen in NBD1 synthesis .
- X-ray Photoelectron Spectroscopy (XPS): Quantifies surface coordination states when propiolonitrile derivatives self-assemble on metals (e.g., Ag(111)) .
Advanced Research Questions
Q. How can this compound be utilized in designing Diels–Alder reactions for push–pull systems?
Methodological Answer: The nitrile’s electron-withdrawing nature enhances dienophile reactivity. In NBD1 synthesis, 3-(4-methoxyphenyl)propiolonitrile reacts with cyclopentadiene under mild conditions (room temperature, no catalyst) to form a cycloadduct with red-shifted absorption, critical for solar spectrum matching . Key considerations:
- Substituent Effects: Electron-donating groups (e.g., methoxy) on the aromatic ring improve regioselectivity.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states.
Q. How should researchers address contradictions in reaction outcomes, such as unexpected linear vs. cyclized products?
Methodological Answer: Contradictions arise from competing reaction pathways. For example, in the reaction of anabasine with 3-(1-hydroxycyclohexyl)propiolonitrile, only a linear adduct forms (EtOH, 40°C) due to steric hindrance preventing cyclization . Mitigation strategies include:
- Kinetic Control: Lower temperatures favor linear intermediates.
- Computational Modeling: Density Functional Theory (DFT) predicts transition-state energies to optimize conditions.
- In Situ Monitoring: Real-time FTIR or Raman tracks intermediate formation.
Q. What methodologies optimize bioconjugation using the nitrile group in biological systems?
Methodological Answer: The nitrile’s bioorthogonality enables selective thiol-alkyne coupling. For 3-(4-azidophenyl)propiolonitrile (APN-Azide):
- pH Optimization: Reactions proceed efficiently in buffers (pH 6.5–9.0) like PBS, preserving protein stability .
- Mild Conditions: Copper-free click chemistry avoids cytotoxicity, ideal for live-cell labeling .
- Competitive Assays: Use Ellman’s reagent to quantify free thiols and confirm coupling efficiency.
Q. How does this compound facilitate surface self-assembly and metal coordination?
Methodological Answer: On Ag(111) surfaces, terphenyl-4,4"-di(propiolonitrile) forms chevron arrangements via van der Waals interactions. Exposure to Gd atoms induces coordination (CN–Gd bonds) with variable geometries (CN = 3–6). Challenges include limited long-range order, requiring:
Q. Why is propiolonitrile superior to simpler nitriles as a vibrational probe?
Methodological Answer: Propiolonitrile’s extended π-system (C≡C–C≡N) enhances vibrational coupling and reduces spectral overlap. In 3-(4-azidophenyl)propiolonitrile, 2DIR reveals energy transfer between azide and nitrile groups, enabling precise tracking of conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
